molecular formula C7H3Br2FO B6150715 3,5-dibromo-4-fluorobenzaldehyde CAS No. 477535-39-0

3,5-dibromo-4-fluorobenzaldehyde

Cat. No.: B6150715
CAS No.: 477535-39-0
M. Wt: 281.9
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Description

3,5-Dibromo-4-fluorobenzaldehyde (C₇H₃Br₂FO) is a halogenated benzaldehyde derivative featuring bromine atoms at the 3- and 5-positions and a fluorine atom at the 4-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where halogenated aromatic aldehydes are valued for their electronic and steric effects in cross-coupling reactions (e.g., Suzuki-Miyaura) and as precursors for heterocyclic compounds .

Properties

CAS No.

477535-39-0

Molecular Formula

C7H3Br2FO

Molecular Weight

281.9

Purity

95

Origin of Product

United States

Preparation Methods

Mono-Bromination of 4-Fluorobenzaldehyde

The bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde is well-documented in patent literature. Two distinct methodologies are prominent:

Hypochlorite-Mediated Bromination

A method described in CN109912396B employs sodium bromide (NaBr) and sodium hypochlorite (NaOCl) in a dichloromethane-water biphasic system under ultrasonic irradiation. Key steps include:

  • Dissolving 4-fluorobenzaldehyde in dichloromethane.

  • Combining NaBr and hydrochloric acid (HCl) to generate HBr in situ.

  • Dropwise addition of NaOCl to initiate bromination.

  • Ultrasonic agitation to enhance reaction kinetics.

Example Conditions and Outcomes:

ParameterExample 1Example 2Example 3
4-Fluorobenzaldehyde1.0 mol1.0 mol1.0 mol
NaBr1.03 mol1.03 mol1.0 mol
NaOCl (8%)1.03 mol1.03 mol1.04 mol
Reaction Time1 h1 h1 h
Yield90.4%91.9%90.1%
Purity99.2%99.4%99.0%

This method achieves high yields (>90%) and purity (>99%) through controlled stoichiometry and ultrasonic-assisted mixing.

Zinc Bromide-Catalyzed Bromination

WO2010086877A2 discloses a process using zinc bromide (ZnBr₂) as a catalyst in oleum (fuming sulfuric acid). The reaction involves:

  • Dropwise addition of 4-fluorobenzaldehyde to a mixture of oleum, iodine, and ZnBr₂.

  • Subsequent bromine (Br₂) addition at elevated temperatures (25–45°C).

  • Extraction with toluene and distillation to isolate the product.

Example Conditions:

  • 4-Fluorobenzaldehyde: 0.219 mol

  • Bromine: 0.131 mol

  • Catalyst: ZnBr₂ (2.5 wt%)

  • Yield: 97% with 96% purity.

This method emphasizes the role of ZnBr₂ in enhancing selectivity and reducing side reactions.

Extrapolation to 3,5-Dibromo-4-Fluorobenzaldehyde

Challenges in Di-Bromination

Introducing a second bromine atom at the 5-position requires addressing:

  • Regioselectivity : Ensuring bromination occurs at both the 3- and 5-positions without over-bromination.

  • Reagent Stoichiometry : Balancing Br₂ or Br⁺ equivalents to avoid polybrominated byproducts.

  • Catalyst Optimization : Modifying catalysts like ZnBr₂ or AlCl₃ to favor di-substitution.

Sequential Bromination

A two-step approach could involve:

  • Initial bromination at the 3-position using methods from or.

  • Second bromination at the 5-position under harsher conditions (e.g., higher temperature, excess Br₂).

Hypothetical Reaction Conditions:

StepReagentCatalystTemperatureTime
1NaBr/NaOClNone20–25°C1 h
2Br₂ (2.2 equiv)FeCl₃50–60°C3 h

Direct Di-Bromination

A one-pot method using excess brominating agents:

  • Br₂ in HBr/Acetic Acid : Facilitates electrophilic aromatic substitution at both positions.

  • Catalyst Screening : FeCl₃ or ZnBr₂ to modulate reactivity.

Anticipated Challenges :

  • Competing side reactions (e.g., oxidation of aldehyde groups).

  • Difficulty in isolating the di-brominated product due to similar physicochemical properties to mono-brominated analogs.

Comparative Analysis of Bromination Techniques

Efficiency and Selectivity

MethodBromine SourceCatalystYield (Mono)SelectivityScalability
NaBr/NaOClHBr (in situ)None90–92%HighHigh
ZnBr₂/OleumBr₂ZnBr₂97%ModerateModerate
Hypothetical Di-BromBr₂FeCl₃N/ALowLow

Purity and Isolation

  • Crystallization : Bulk melting crystallization at 31°C () achieves >99% purity.

  • Distillation : Effective for high-boiling-point products ().

  • Chromatography : Likely necessary for di-brominated derivatives due to similar polarities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dibromo-4-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3,5-Dibromo-4-fluorobenzoic acid.

    Reduction: 3,5-Dibromo-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,5-Dibromo-4-fluorobenzaldehyde serves as an intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals : It is used to synthesize active pharmaceutical ingredients (APIs) with potential therapeutic effects.
  • Agrochemicals : The compound is involved in developing pesticides and herbicides due to its antimicrobial properties.
  • Dyes and Pigments : Its unique structure allows it to be utilized in producing specialty dyes and pigments.
Application AreaSpecific Uses
PharmaceuticalsSynthesis of APIs
AgrochemicalsDevelopment of pesticides and herbicides
Dyes and PigmentsProduction of specialty dyes

Biological Research

In biological studies, this compound has been explored for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates it exhibits significant antimicrobial effects against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Botrytis cinerea, Fusarium graminearum) at low concentrations.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth through mechanisms such as enzyme inhibition and disruption of cell membranes.

Antimicrobial Activity Study

A study conducted by researchers demonstrated the effectiveness of this compound against common pathogens. The compound showed:

  • Effective inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Antifungal activity against Botrytis cinerea, with a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anticancer Research

In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines. Results indicated:

  • Significant reduction in cell viability in neuroblastoma cells after exposure to the compound for 48 hours.
  • Induction of apoptosis through upregulation of the P53 pathway.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-fluorobenzaldehyde and its derivatives involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~282 g/mol (calculated based on atomic masses).
  • Reactivity : The electron-withdrawing bromine and fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to specific positions. The aldehyde group is moderately reactive, enabling condensation and nucleophilic addition reactions.

Comparison with Structurally Similar Compounds

4-Bromo-3,5-Difluorobenzaldehyde

  • Formula : C₇H₃BrF₂O
  • Molecular Weight : 221 g/mol .
  • Substituents : Bromine at position 4, fluorine at 3 and 5.
  • Key Differences :
    • The substitution pattern alters electronic effects. Bromine at position 4 reduces steric hindrance compared to 3,5-dibromo substitution.
    • Lower molecular weight (221 vs. 282) due to fewer bromine atoms.
    • Applications: Used in fine chemical synthesis (e.g., fluorinated pharmaceuticals) due to enhanced metabolic stability from fluorine .

3-Bromo-4-Fluorobenzaldehyde

  • Formula : C₇H₄BrFO
  • Molecular Weight : 203 g/mol (estimated).
  • Substituents : Bromine at 3, fluorine at 4.
  • Key Differences :
    • Single bromine atom reduces steric bulk and molecular weight.
    • Higher reactivity at the aldehyde group due to reduced deactivation from fewer halogens.
    • Applications: Intermediate in smaller-molecule drug synthesis.

3,5-Dichloro-4-Fluorobenzaldehyde

  • Formula : C₇H₃Cl₂FO
  • Molecular Weight : 193 g/mol (estimated).
  • Substituents : Chlorine at 3 and 5, fluorine at 4.
  • Key Differences :
    • Chlorine’s lower atomic weight and electronegativity compared to bromine result in weaker electron-withdrawing effects.
    • Lower melting point and higher volatility than brominated analogs.
    • Applications: Preferred in cost-sensitive industrial processes.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C, estimated) Key Applications
3,5-Dibromo-4-fluorobenzaldehyde C₇H₃Br₂FO 282 Br (3,5), F (4) 110–115* Pharmaceutical intermediates
4-Bromo-3,5-difluorobenzaldehyde C₇H₃BrF₂O 221 Br (4), F (3,5) 90–95* Fluorinated drug synthesis
3-Bromo-4-fluorobenzaldehyde C₇H₄BrFO 203 Br (3), F (4) 80–85* Small-molecule APIs
3,5-Dichloro-4-fluorobenzaldehyde C₇H₃Cl₂FO 193 Cl (3,5), F (4) 70–75* Agrochemicals

*Melting points are extrapolated based on halogen substituent trends.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dibromo-4-fluorobenzaldehyde, and how is the product characterized?

  • Methodological Answer : Synthesis typically involves sequential halogenation of a benzaldehyde precursor. For example, bromination of 4-fluorobenzaldehyde using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions ensures selective substitution at the 3 and 5 positions. Fluorination is achieved via electrophilic aromatic substitution using agents like Selectfluor. Characterization employs 1H/13C/19F NMR to confirm substituent positions and X-ray crystallography to resolve structural ambiguities, as demonstrated in related dibromo-hydroxybenzaldehyde derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : 19F NMR identifies fluorine environments, while 1H/13C NMR resolves aromatic proton and carbon shifts. Coupling constants (e.g., J values) clarify substituent orientation.
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positions, as seen in structural studies of 3,5-dibromo-2-hydroxybenzaldehyde .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin/Eye Contact : Rinse with water for 15 minutes; consult a physician.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound to enhance yields and regioselectivity?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands improve steric control.
  • Solvent Systems : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Temperature Control : Lower temperatures (50–80°C) reduce side reactions.
  • Substituent Effects : The electron-withdrawing fluorine and bromine atoms activate the ring for nucleophilic attack but may require longer reaction times due to steric hindrance .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data with computational models (DFT calculations) and X-ray structures.
  • Substituent Analysis : Use Hammett constants to predict electronic effects on chemical shifts. For example, fluorine’s para-directing nature alters resonance patterns.
  • Comparative Studies : Reference analogs like 3,5-difluoro-4-nitrobenzaldehyde to identify trends in substituent impacts .

Q. What role does computational chemistry play in predicting the reactivity of this compound in drug discovery applications?

  • Methodological Answer :

  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict binding interactions.
  • Validation : Align computational predictions with experimental crystallographic data (e.g., bond lengths, angles) from NIST or PubChem .

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